3-(Methyl-d3)-phenylboronic acid
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Overview
Description
3-(Methyl-d3)-phenylboronic acid is a deuterated boronic acid derivative, where the methyl group is substituted with deuterium atoms. This compound is of significant interest in various fields of scientific research due to its unique isotopic labeling, which makes it useful in studies involving reaction mechanisms, metabolic pathways, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methyl-d3)-phenylboronic acid typically involves the reaction of phenylboronic acid with deuterated methyl iodide (CD3I) in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 50-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large-scale reactors with automated control systems
Purification: Crystallization or chromatography techniques to ensure high purity
Quality Control: Rigorous testing for isotopic purity and chemical composition
Chemical Reactions Analysis
Types of Reactions
3-(Methyl-d3)-phenylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenol derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Formation of deuterated phenylmethanol using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Deuterated phenol derivatives
Reduction: Deuterated phenylmethanol
Substitution: Deuterated halogenated or nitrated phenylboronic acids
Scientific Research Applications
3-(Methyl-d3)-phenylboronic acid is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in metabolic studies to trace biochemical pathways involving boronic acids.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of deuterated compounds for NMR spectroscopy and other analytical techniques.
Mechanism of Action
The mechanism of action of 3-(Methyl-d3)-phenylboronic acid involves its interaction with various molecular targets:
Enzyme Inhibition: Acts as a reversible inhibitor of serine proteases by forming a covalent bond with the active site serine residue.
Pathways: Participates in metabolic pathways involving boronic acids, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Non-deuterated analog with similar chemical properties but different isotopic composition.
3-Methylphenylboronic acid: Contains a non-deuterated methyl group, used in similar applications but with different isotopic labeling.
Deuterated boronic acids: Other deuterated derivatives with varying substituents on the phenyl ring.
Uniqueness
3-(Methyl-d3)-phenylboronic acid is unique due to its deuterium labeling, which provides distinct advantages in isotopic studies and NMR spectroscopy. The presence of deuterium atoms enhances the stability and alters the reaction kinetics, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C7H9BO2 |
---|---|
Molecular Weight |
138.98 g/mol |
IUPAC Name |
[3-(trideuteriomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H9BO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5,9-10H,1H3/i1D3 |
InChI Key |
BJQCPCFFYBKRLM-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC(=C1)B(O)O |
Canonical SMILES |
B(C1=CC(=CC=C1)C)(O)O |
Origin of Product |
United States |
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